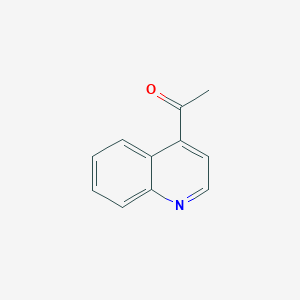

1-(Quinolin-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNCGFVDSCRVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491883 | |

| Record name | 1-(Quinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60814-30-4 | |

| Record name | 1-(Quinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedländer Synthesis of 1-(Quinolin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a cornerstone in heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains a highly efficient and versatile method for the construction of the quinoline scaffold. This bicyclic aromatic heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the Friedländer reaction for the synthesis of a specific, valuable derivative: 1-(quinolin-4-yl)ethanone. This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data in a clear, tabular format, and visualize key pathways and workflows.

The Core Reaction: Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group, typically a ketone or β-dicarbonyl compound.[1][2] The reaction is catalyzed by either acids or bases and proceeds via a cyclodehydration mechanism to afford the quinoline ring system.[2] For the synthesis of this compound, the logical precursors are a 2-aminobenzaldehyde derivative and a β-dicarbonyl compound, specifically acetylacetone (2,4-pentanedione).

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis: the aldol-first pathway and the Schiff base-first pathway. The prevailing mechanism is often dependent on the specific reactants and reaction conditions employed.

-

Aldol-First Pathway: This pathway commences with an aldol condensation between the enol or enolate of the β-dicarbonyl compound and the carbonyl group of the 2-aminoaryl aldehyde. The resulting aldol adduct then undergoes cyclization via an intramolecular attack of the amino group on the other carbonyl group, followed by dehydration to yield the final quinoline product.

-

Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde and one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

Experimental Protocols

While a plethora of methods exist for the general Friedländer synthesis, this section details a representative protocol adapted from a domino nitro reduction-Friedländer heterocyclization for the synthesis of a closely related analogue, 1-(2-methylquinolin-3-yl)ethanone.[3] This procedure can be modified for the direct synthesis of this compound by starting with 2-aminobenzaldehyde instead of a nitro-analogue.

Materials and Equipment

-

Reactants: 2-Aminobenzaldehyde, Acetylacetone (2,4-pentanedione)

-

Catalyst/Solvent: Glacial Acetic Acid

-

Reagents for Domino Reaction (if applicable): 2-Nitrobenzaldehyde, Iron powder

-

Work-up and Purification: Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate, Silica gel for column chromatography

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Rotary evaporator, Glassware for column chromatography, Thin-layer chromatography (TLC) plates and chamber.

General Experimental Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq) and acetylacetone (1.2-1.5 eq).

-

Solvent/Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

The efficiency of the Friedländer synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes various catalytic systems and their reported efficiencies for the synthesis of quinoline derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Glacial Acetic Acid | 2-Aminobenzaldehyde | Ethyl Acetoacetate | Acetic Acid | Reflux | N/A | Nearly Quantitative | [3] |

| Iodine (I₂) | 2-Aminobenzaldehyde | Ketones | Solvent-free | 80-100 | 0.5-2 h | 85-96 | [1][2] |

| p-Toluenesulfonic acid | 2-Aminobenzaldehyde | Ketones | Solvent-free | 120 | 5-15 min (MW) | 88-97 | [1][2] |

| Trifluoroacetic acid | 2-Aminobenzaldehyde | Ketones | N/A | N/A | N/A | N/A | [2] |

| Lewis Acids (e.g., ZnCl₂) | Acetanilide | Acetanilide | N/A | Heat | N/A | N/A | [1] |

Table 1: Summary of Catalytic Systems and Conditions for Friedländer Quinoline Synthesis.

Significance in Drug Development

The quinoline core is a versatile scaffold found in a wide array of therapeutic agents. The ability to efficiently synthesize derivatives such as this compound is of paramount importance for drug discovery and development. The acetyl group at the 4-position serves as a valuable synthetic handle for further functionalization, allowing for the generation of diverse libraries of quinoline-based compounds for biological screening. These modifications can be crucial for optimizing pharmacokinetic and pharmacodynamic properties, leading to the identification of novel drug candidates with improved efficacy and safety profiles.

Conclusion

The Friedländer synthesis provides a robust and adaptable platform for the preparation of this compound and its derivatives. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access this valuable heterocyclic building block. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel quinoline-based therapeutics.

References

Spectroscopic Characterization of 1-(Quinolin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(Quinolin-4-yl)ethanone, also known as 4-acetylquinoline. This key heterocyclic compound, with the molecular formula C₁₁H₉NO, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | White powder[1] |

| Purity | >95%[1] |

| Storage | 2-8°C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.7 | Singlet |

| Aromatic H | 7.5 - 9.0 | Multiplets/Doublets |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| CH₃ (acetyl) | ~25-30 | |

| Aromatic C | 120 - 150 | |

| C=O (carbonyl) | >195 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aryl Ketone) | 1680 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C-N Stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a related compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, the molecular ion peak is observed as the base peak, indicating the stability of the quinoline ring system. A similar stability would be expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 171 | Molecular Ion |

| [M-CH₃]⁺ | 156 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 128 | Loss of an acetyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like quinoline derivatives typically exhibit strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition | Predicted λmax (nm) |

| π → π | ~220-240 |

| π → π | ~270-290 |

| n → π* | ~310-330 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorption spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

-

Acquire the mass spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 800 nm.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

-

Data Acquisition:

-

Record the absorbance spectrum of the sample at different concentrations.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Quinolin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(Quinolin-4-yl)ethanone. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted values and analysis based on data from structurally similar compounds and established NMR principles. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction to this compound

This compound is a heterocyclic ketone featuring a quinoline ring system substituted with an acetyl group at the 4-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. Consequently, the synthesis and characterization of novel quinoline derivatives, such as this compound, are of significant interest in drug discovery and development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of reported data for analogous quinoline structures and general substituent effects in NMR spectroscopy. The spectra are expected to be recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~4.5 |

| H-3 | 7.5 - 7.7 | d | ~4.5 |

| H-5 | 8.1 - 8.3 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | t | ~7.5 |

| H-7 | 7.8 - 8.0 | t | ~7.5 |

| H-8 | 8.0 - 8.2 | d | ~8.5 |

| -COCH₃ | 2.7 - 2.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 130 - 132 |

| C-6 | 126 - 128 |

| C-7 | 129 - 131 |

| C-8 | 124 - 126 |

| C-8a | 148 - 150 |

| C=O | 198 - 202 |

| -CH₃ | 25 - 27 |

Experimental Protocols

The following provides a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei, is used.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically employed.

-

Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-15 ppm is set.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

Spectral Width: A spectral width of around 200-240 ppm is standard for organic molecules.

-

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry Fragmentation of 1-(Quinolin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(Quinolin-4-yl)ethanone. Due to the absence of a publicly available mass spectrum for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and data from structurally similar quinoline derivatives. This document outlines the most probable fragmentation mechanisms, presents the predicted mass-to-charge ratios (m/z) of key fragments, and provides a generalized experimental protocol for the mass spectral analysis of small organic molecules. The information is intended to guide researchers in the identification and characterization of this and related compounds.

Introduction

This compound is a heterocyclic ketone with a quinoline scaffold, a structural motif prevalent in many biologically active compounds. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic molecules. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a characteristic "fingerprint" for a given compound. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices and for the structural characterization of its derivatives in medicinal chemistry and drug development.

Predicted Fragmentation Pattern

The molecular formula of this compound is C₁₁H₉NO, with a molecular weight of 171.19 g/mol . Upon electron ionization, the molecule is expected to form a stable molecular ion (M⁺˙) at m/z 171, which is characteristic of aromatic and heterocyclic compounds.[1] The subsequent fragmentation is predicted to follow several key pathways initiated by the presence of the acetyl group and the quinoline ring.

The primary fragmentation events are anticipated to be the loss of a methyl radical (•CH₃) and a neutral carbon monoxide (CO) molecule, which are characteristic fragmentation pathways for ketones.[2][3]

-

α-Cleavage: The most favorable initial fragmentation is expected to be the cleavage of the C-C bond between the carbonyl group and the methyl group (α-cleavage), resulting in the loss of a methyl radical (mass = 15 Da). This leads to the formation of a stable acylium ion at m/z 156 . This fragment is often a prominent peak in the mass spectra of acetyl-substituted aromatic compounds.

-

Loss of Carbon Monoxide: The acylium ion at m/z 156 can then undergo a decarbonylation reaction, losing a neutral CO molecule (mass = 28 Da) to form the quinolin-4-yl cation at m/z 128 .

An alternative pathway involves the direct loss of the entire acetyl group as a radical (•COCH₃, mass = 43 Da) from the molecular ion, also leading to the fragment at m/z 128 .

Further fragmentation of the quinoline ring structure is also possible. The quinoline core itself is known to fragment via the loss of hydrogen cyanide (HCN, mass = 27 Da).[4] Therefore, the ion at m/z 128 could potentially lose HCN to produce a fragment at m/z 101 .

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions. The relative abundances are estimations based on the expected stability of the fragment ions and fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Proposed Formula | Neutral Loss | Predicted Relative Abundance |

| 171 | [M]⁺˙ (Molecular Ion) | [C₁₁H₉NO]⁺˙ | - | High |

| 156 | [M - CH₃]⁺ | [C₁₀H₆NO]⁺ | •CH₃ | High |

| 128 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | [C₉H₆N]⁺ | •COCH₃ or •CH₃ + CO | Medium |

| 101 | [C₈H₅]⁺ | [C₈H₅]⁺ | •CH₃ + CO + HCN | Low |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | - | Low |

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following provides a general methodology for acquiring the mass spectrum of a solid organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

5.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the solid this compound sample. Dissolve the sample in 1 mL of a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane to create a stock solution of 1 mg/mL.[5]

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[2]

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.2 µm syringe filter to prevent clogging of the GC-MS system.[5]

-

Vial Transfer: Transfer the final solution into a 2 mL autosampler vial with a screw cap and a PTFE septum.[6]

5.2. Instrumentation and Analysis

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

5.3. Data Acquisition and Processing

The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound will be extracted, and the m/z values and relative intensities of the molecular ion and fragment ions will be determined.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectral analysis of a solid organic compound.

Caption: General workflow for GC-MS analysis of a solid organic sample.

Conclusion

References

- 1. organomation.com [organomation.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Infrared spectroscopy analysis of 1-(Quinolin-4-yl)ethanone

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(Quinolin-4-yl)ethanone

This guide provides a detailed overview of the infrared (IR) spectroscopy analysis of this compound, a significant heterocyclic ketone in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural characterization through vibrational spectroscopy.

Introduction to this compound

This compound, also known as 4-acetylquinoline, is a bicyclic aromatic compound featuring a quinoline ring substituted with an acetyl group at the 4-position. The presence of the carbonyl group (C=O) and the aromatic quinoline system gives this molecule characteristic spectroscopic signatures. Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups and typical vibrational frequencies for aromatic ketones.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic C-H (Quinoline) |

| 2950 - 2850 | Weak | C-H Stretch | Methyl C-H (Acetyl group) |

| ~1690 | Strong | C=O Stretch | Aryl Ketone (C=O) |

| 1600 - 1450 | Medium - Strong | C=C & C=N Stretch | Aromatic Ring (Quinoline) |

| ~1360 | Medium | C-H Bend (Symmetric) | Methyl C-H (Acetyl group) |

| 1300 - 1000 | Medium | In-plane C-H Bending | Aromatic C-H (Quinoline) |

| 900 - 675 | Strong | Out-of-plane C-H Bending | Aromatic C-H (Quinoline) |

Note: The exact positions of the absorption bands can be influenced by the sample state (solid, liquid, or gas) and the specific intermolecular interactions.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This section details a standard methodology for acquiring the infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

This compound (solid sample)

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr), spectroscopy grade, oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Infrared lamp (optional, for drying)

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately 110°C for several hours. Moisture can cause significant interference in the IR spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

-

Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into the agate mortar.

-

Mixing and Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

-

Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent KBr pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of this compound.

Interpretation of the Spectrum

The infrared spectrum of this compound is dominated by several key features:

-

Aromatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the quinoline ring.

-

Aliphatic C-H Stretches: Weak bands below 3000 cm⁻¹ arise from the C-H stretching vibrations of the methyl group.

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected around 1690 cm⁻¹. The position of this band is indicative of an aryl ketone, where the carbonyl group is conjugated with the aromatic quinoline system. This conjugation slightly lowers the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹).

-

Aromatic Ring Vibrations: The region between 1600 cm⁻¹ and 1450 cm⁻¹ contains several medium to strong bands due to the C=C and C=N bond stretching vibrations within the quinoline ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands arising from various bending and stretching vibrations. The bands in this region are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. This includes the C-H bending vibrations of the methyl group and the in-plane and out-of-plane bending of the aromatic C-H bonds.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. The characteristic absorption bands, particularly the strong carbonyl stretch and the pattern of aromatic vibrations, provide a clear spectroscopic fingerprint of the molecule. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality IR spectra for this and similar solid organic compounds. This information is crucial for researchers in the fields of synthetic chemistry, pharmacology, and drug discovery for confirming the identity and purity of their synthesized compounds.

The Skraup Synthesis of Substituted Quinolines: A Comprehensive Technical Guide

The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Czech chemist Zdenko Hans Skraup in 1880, remains a pivotal method for the synthesis of the quinoline scaffold.[1][2] This powerful reaction constructs the quinoline ring system from the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The resulting quinoline core is a ubiquitous motif in a vast array of pharmaceuticals, including antimalarials like quinine and chloroquine, anti-inflammatory agents, and antitumor therapeutics, underscoring the enduring relevance of the Skraup synthesis in modern drug discovery and development.[4]

This guide provides an in-depth examination of the Skraup synthesis, detailing its mechanism, experimental protocols, and the influence of various reaction parameters. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this classic yet potent synthetic tool.

Core Reaction Mechanism

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol. The overall transformation involves the reaction of an aromatic amine, glycerol, concentrated sulfuric acid as both a catalyst and dehydrating agent, and an oxidizing agent.[5]

The key stages of the mechanism are as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[3][5]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

-

Dehydration: A molecule of water is eliminated to form 1,2-dihydroquinoline.[2]

-

Oxidation: The 1,2-dihydroquinoline is oxidized by the chosen oxidizing agent to yield the aromatic quinoline product.[5]

Recent mechanistic studies using 13C-labeled ketones in related reactions suggest a potential fragmentation-recombination pathway, where the initial conjugate adduct can fragment into an imine and the ketone itself, which then recombine to form the quinoline product.[6][7]

Key Reaction Parameters and Optimization

The success and safety of the Skraup synthesis are highly dependent on the careful selection and control of several parameters. The reaction is notoriously exothermic and can become violent if not properly managed.[1][8]

-

Aromatic Amine: A wide variety of anilines can be employed, leading to diverse substituted quinolines. The position of substituents on the aniline ring dictates the regiochemistry of the cyclization. Ortho- and para-substituted anilines typically yield single products, whereas meta-substituted anilines can result in mixtures of 5- and 7-substituted quinolines.[3][7]

-

Glycerol Source: To ensure high yields, glycerol with a low water content (less than 0.5%), often referred to as "dynamite" glycerol, is recommended.[3][9]

-

Oxidizing Agent: The choice of oxidizing agent significantly affects the reaction's vigor and yield.[3]

-

Moderators: To control the highly exothermic nature of the reaction, moderators are frequently added.[10]

Quantitative Data on Synthesis Yields

The yield of the Skraup synthesis is influenced by the aniline substrate and the chosen oxidizing agent. The following table summarizes reported yields for various starting materials.

| Aniline Substrate | Oxidizing Agent | Product | Yield (%) |

| Aniline | Nitrobenzene | Quinoline | 84-91%[8] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-8-nitroquinoline | Not specified |

| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 100% (based on o-aminophenol)[8] |

Table 1: Reported yields of the Skraup synthesis with various substituted anilines.

Detailed Experimental Protocols

Reproducibility in scientific research hinges on detailed and accurate experimental procedures. The following protocols are adapted from established and reliable sources.

Protocol 1: Synthesis of Quinoline from Aniline

This procedure is a moderated reaction adapted from Organic Syntheses.

Materials:

-

Aniline

-

Anhydrous Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Concentrated Sodium Hydroxide Solution

-

Saturated Sodium Nitrite Solution

-

Anhydrous Potassium Carbonate

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add powdered ferrous sulfate heptahydrate.

-

Reagent Addition: Add aniline, followed by anhydrous glycerol and concentrated sulfuric acid. Finally, add nitrobenzene.

-

Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[3]

-

Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[3][11]

-

Workup - Neutralization: Allow the mixture to cool. Carefully dilute with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.[3]

-

Workup - Steam Distillation: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.[3] Collect the distillate until all the quinoline has been volatilized.

-

Purification: Separate the organic layer (crude quinoline) from the steam distillate. To remove any residual aniline, treat the crude product with a saturated solution of sodium nitrite in the presence of sulfuric acid.[11] The mixture is then warmed and steam distilled again.

-

Final Purification: Separate the purified quinoline, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[8]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol demonstrates the synthesis of a substituted quinoline using a different oxidizing agent.[3][8]

Materials:

-

3-Nitro-4-aminoanisole

-

Arsenic Pentoxide (As₂O₅)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Concentrated Ammonium Hydroxide

-

Methanol

Procedure:

-

Mixing Reagents: In a large three-necked round-bottom flask with efficient mechanical stirring, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.[3][8]

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.[3]

-

Dehydration: Heat the mixture under reduced pressure, maintaining the temperature between 105-110°C to remove water.[3]

-

Main Reaction: After water removal, carefully raise the internal temperature to 117-119°C. Add more concentrated sulfuric acid dropwise over several hours while maintaining this temperature.[3]

-

Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[3][8]

-

Workup: Cool the reaction mixture and dilute it with water. Neutralize the solution with concentrated ammonium hydroxide to precipitate the product.[8]

-

Purification: Filter the precipitated product, wash it with water, and then recrystallize from methanol to obtain pure 6-methoxy-8-nitroquinoline.[3][8]

Experimental Workflow Overview

The general workflow for performing a Skraup synthesis in a laboratory setting involves a sequence of steps from reagent preparation to final product purification.

Conclusion

The Skraup synthesis, despite its vigorous reaction conditions, remains an indispensable and efficient method for accessing the quinoline ring system.[8] Its ability to utilize readily available starting materials makes it a powerful tool in both academic research and industrial applications, particularly in the field of drug development where the quinoline scaffold is of paramount importance.[2][4] A thorough understanding of the reaction mechanism, the role of each component, and meticulous control over the experimental conditions are essential for the safe and successful synthesis of a wide range of substituted quinolines.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

The Doebner-von Miller Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer agents. The Doebner-von Miller reaction, a classic and versatile method for the synthesis of quinolines, remains a highly relevant and powerful tool for accessing these critical heterocyclic motifs. This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller reaction, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery.

Core Principles of the Doebner-von Miller Reaction

The Doebner-von Miller reaction is the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound to yield a substituted quinoline.[1] First described by Oscar Doebner and Wilhelm von Miller in 1881, this reaction is a modification of the Skraup synthesis and offers a more general route to a wider variety of substituted quinolines.[2] The reaction is typically promoted by Brønsted acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[1]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of extensive study. The currently accepted pathway involves a fragmentation-recombination mechanism. The key steps are as follows:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.

-

Fragmentation: The resulting β-amino carbonyl intermediate can then undergo a retro-Michael reaction, fragmenting to an enamine and the saturated carbonyl compound.

-

Recombination and Cyclization: These fragments can then recombine in a different manner, followed by an intramolecular electrophilic cyclization onto the aniline ring.

-

Dehydration and Oxidation: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to afford the aromatic quinoline product. An external oxidizing agent is not always necessary, as intermediates in the reaction can serve as hydrogen acceptors.

Quantitative Data: Reaction Yields and Conditions

The yield and efficiency of the Doebner-von Miller reaction are influenced by several factors, including the nature of the substituents on the aniline and the α,β-unsaturated carbonyl compound, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Aniline | Crotonaldehyde | HCl | Water | 6 | Reflux | Moderate |

| 4-Nitroaniline | Crotonaldehyde | HCl | - | 1 | 105 | 47 |

| 4-Nitroaniline | Crotonaldehyde | Fe₃O₄@SiO₂ | - | 1.33 | 105 | 81[3] |

| Aniline | Mesityl Oxide | MOF-199 | Solvent-free | 12 | 80 | 76 |

| 4-Methylaniline | Mesityl Oxide | MOF-199 | Solvent-free | 12 | 80 | 82 |

| 4-Methoxyaniline | Mesityl Oxide | MOF-199 | Solvent-free | 12 | 80 | 85 |

| 4-Chloroaniline | Mesityl Oxide | MOF-199 | Solvent-free | 12 | 80 | 72 |

Table 1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction. This table presents the reaction conditions and yields for the synthesis of various quinoline derivatives from different substituted anilines and α,β-unsaturated carbonyl compounds.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ag(I)-exchanged Montmorillonite K10 | Solvent-free | 120 | 3 | 42-89 |

| HCl | Water | Reflux | 6-8 | Varies |

| H₂SO₄ | Water | Reflux | Varies | Varies |

| p-Toluenesulfonic acid | Toluene | Reflux | Varies | Varies |

| SnCl₄ | Dichloromethane | RT - Reflux | Varies | Varies |

| Sc(OTf)₃ | Acetonitrile | RT - Reflux | Varies | Varies |

Table 2: Effect of Different Catalysts on the Doebner-von Miller Reaction. This table highlights the versatility of the Doebner-von Miller reaction with respect to the catalyst used, with yields being dependent on the specific substrates and conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of the Doebner-von Miller reaction. Below are protocols for the synthesis of key quinoline derivatives.

Synthesis of 2-Methylquinoline

This protocol describes the classic synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (40%)

-

Steam distillation apparatus

-

Separatory funnel

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 30 g of aniline and 60 g of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Slowly add 36 g of crotonaldehyde to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 3-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Make the solution strongly alkaline by the slow addition of 40% sodium hydroxide solution.

-

Subject the mixture to steam distillation.

-

Collect the distillate, which will contain 2-methylquinoline as an oil.

-

Separate the oily layer and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the 2-methylquinoline by vacuum distillation.

Synthesis of 2-Methyl-6-nitroquinoline

This protocol details the synthesis of a functionalized quinoline derivative, 2-methyl-6-nitroquinoline, which can serve as a building block in drug synthesis.[3]

Materials:

-

4-Nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

11 N Sodium Hydroxide solution

-

Methanol for recrystallization

Procedure:

-

In a suitable reaction vessel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.[3]

-

Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the reaction mixture.[3]

-

Heat the reaction mixture for one hour.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Neutralize the mixture with 11 N NaOH solution. A whitish-yellow precipitate will form.[3]

-

Collect the precipitate by filtration and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.[3] The reported yield for this procedure is 47%.[3]

Note on Improved Yield: The use of a silica-functionalized magnetite nanoparticle catalyst (Fe₃O₄@SiO₂) in this reaction has been reported to increase the yield to 81%.[3]

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Proposed mechanism of the Doebner-von Miller reaction.

General Experimental Workflow

Caption: A generalized experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting Logic

References

Computational Modeling of Quinolinone Derivatives: A Technical Guide for Drug Discovery

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, and neuroprotective effects, making them promising scaffolds for the development of novel therapeutic agents. Computational modeling plays a pivotal role in modern drug discovery by providing insights into the molecular interactions between small molecules and their biological targets, thereby guiding the design and optimization of more potent and selective drug candidates. This technical guide provides an in-depth overview of the core computational modeling techniques applied to quinolinone derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Core Computational Modeling Techniques

The exploration of quinolinone derivatives in drug discovery leverages a variety of computational methods. These techniques can be broadly categorized into those that predict the binding affinity and mode of interaction (molecular docking), those that correlate molecular properties with biological activity (QSAR), those that simulate the dynamic behavior of molecules over time (molecular dynamics), and those that identify the essential three-dimensional arrangement of chemical features required for biological activity (pharmacophore modeling).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode of quinolinone derivatives to their target proteins and estimating their binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (Quinolinone Derivative):

-

Draw the 2D structure of the quinolinone derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.

-

Save the ligand structure in a suitable format like MOL or SDF.

-

Use ADT to define the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can often be determined from the position of a co-crystallized ligand or from literature.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation. The command typically includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

-

-

Analysis of Results:

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

Experimental Protocol: 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.

-

Data Set Preparation:

-

Compile a dataset of quinolinone derivatives with their corresponding biological activities (e.g., IC50 or Ki values).

-

Ensure that the biological data is consistent and measured under the same experimental conditions.

-

Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for model validation.

-

-

Molecular Modeling and Alignment:

-

Build the 3D structures of all compounds in the dataset and perform energy minimization.

-

Align the molecules based on a common scaffold or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the QSAR model.

-

-

Descriptor Calculation:

-

For each molecule, calculate steric and electrostatic field values (for CoMFA) or similarity indices (for CoMSIA) at various grid points surrounding the aligned molecules.

-

-

Model Generation and Validation:

-

Use Partial Least Squares (PLS) regression to generate a linear equation that correlates the calculated descriptors with the biological activities.

-

Validate the model internally using leave-one-out cross-validation (q²) and externally by predicting the activities of the test set compounds (r²_pred). A statistically robust model will have high q² and r²_pred values.

-

-

Interpretation of Contour Maps:

-

Visualize the results as 3D contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system compared to the static picture from molecular docking.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the key steps for running an MD simulation of a protein-quinolinone complex using GROMACS.[3][4][5][6][7]

-

System Preparation:

-

Prepare the protein and ligand topology and coordinate files. The protein topology can be generated using GROMACS's pdb2gmx tool, while the ligand topology may require a separate parameterization server like CGenFF.[5][7]

-

Combine the protein and ligand coordinates into a single complex file.

-

Create a simulation box and solvate the system with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to study the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different regions of the protein (root-mean-square fluctuation, RMSF), and the specific protein-ligand interactions over time.

-

Pharmacophore Modeling

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol describes the generation of a pharmacophore model based on a set of active ligands.

-

Ligand Set Preparation:

-

Select a set of structurally diverse and potent quinolinone derivatives that are known to bind to the same target.

-

Generate multiple low-energy conformations for each ligand.

-

-

Feature Identification and Pharmacophore Generation:

-

Model Validation:

-

Validate the generated pharmacophore models by screening a database containing known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the inactive ones. This can be assessed using metrics like the Receiver Operating Characteristic (ROC) curve.[8][10]

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features.

-

Quantitative Data Summary

The following tables summarize the biological activities of various quinolinone derivatives, categorized by their therapeutic area. This data is crucial for developing robust QSAR models and for validating the predictions from other computational methods.

Table 1: Anticancer Activity of Quinolinone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [12] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60, U937 | 19.88 ± 3.35, 43.95 ± 3.53 | [12] |

| 2-oxoquinoline derivatives with arylaminothiazole | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 | [13] |

Table 2: Antimicrobial Activity of Quinolinone Derivatives

| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivatives | MRSA, VRE, MRSE | 0.75 - 2.50 | [14] |

| Quinolone-3-carbonitrile derivatives | E. coli | 3.125 - 6.25 nmol/mL | [15] |

| Quinoline derivatives | S. aureus | 6.25 | [15] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [16] |

| Substituted quinolines | MRSA, MRSE, VRE | 1.5 - 6.0 | [17] |

| Quinazolin-4(3H)-ones | S. aureus, S. pneumoniae | - | [18] |

Table 3: Anti-Alzheimer's Disease Activity of Quinolinone Derivatives

| Compound | Target | IC50 (µM) / Ki (nM) | Reference |

| QN8 | hrAChE | IC50 = 0.29 ± 0.02 µM, Ki = 79 ± 7 nM | [19] |

| QN9 | hrAChE | - | [19] |

| DQN7 | hrAChE | - | [19] |

| Quinazolinone 4c | Acetylcholinesterase | IC50 = 2.97 µM | [20][21] |

| Quinazolinone 4h | Acetylcholinesterase | IC50 = 5.86 µM | [20][21] |

Visualization of Workflows and Signaling Pathways

Visualizing complex biological pathways and computational workflows is essential for clear communication and understanding. The following diagrams were created using the DOT language for Graphviz.

Computational Drug Discovery Workflow

This diagram illustrates a typical workflow for the computational design of quinolinone derivatives, integrating the various techniques discussed.

GSK-3β Signaling Pathway in Alzheimer's Disease

This diagram depicts a simplified representation of the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, a key target in Alzheimer's disease.

VEGFR-2 Signaling Pathway in Angiogenesis

This diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis and a target for anticancer therapies.

Acetylcholinesterase Inhibition

This diagram illustrates the mechanism of acetylcholinesterase (AChE) and its inhibition, a key strategy in the treatment of Alzheimer's disease.

Conclusion

Computational modeling is an indispensable tool in the rational design and discovery of novel quinolinone-based therapeutic agents. By integrating techniques such as molecular docking, QSAR, molecular dynamics simulations, and pharmacophore modeling, researchers can efficiently navigate the vast chemical space to identify and optimize promising drug candidates. The detailed protocols and summarized data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development, facilitating the application of these powerful computational methods to accelerate the discovery of the next generation of quinolinone-derived medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. bioinformaticsreview.com [bioinformaticsreview.com]

- 6. Protein-Ligand Complex [mdtutorials.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 19. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study [pharmacia.pensoft.net]

- 21. public.pensoft.net [public.pensoft.net]

A Technical Guide to the Theoretical Analysis of Quinolinone Electronic Structure for Advanced Drug Discovery

Abstract: Quinolinones are a cornerstone class of heterocyclic compounds, renowned for their vast therapeutic potential, including antibacterial, anticancer, and antiviral activities.[1][2][3] The biological efficacy of these molecules is intrinsically linked to their electronic structure, which governs their reactivity, stability, and capacity for intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to elucidate the electronic characteristics of quinolinones. By integrating Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, we present a validated framework for predicting molecular behavior. This computational-first approach, corroborated by spectroscopic techniques and applied to molecular docking, empowers the rational design of next-generation quinolinone-based therapeutics with enhanced efficacy and specificity.

Part 1: The Quinolinone Scaffold - A Nexus of Therapeutic Potential

Quinolones and their isomer quinolinones represent a privileged scaffold in medicinal chemistry. First discovered as a byproduct in the synthesis of chloroquine, this bicyclic heteroaromatic system has given rise to a vast library of derivatives.[4] Their mechanism of action, particularly as antibacterial agents, often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[4][5]

The versatility of the quinolinone ring allows for chemical modifications at multiple positions, which can profoundly alter its electronic properties and, consequently, its pharmacological profile.[6] Understanding these electronic properties is not merely an academic exercise; it is the fundamental basis for structure-activity relationship (SAR) studies and the rational design of new drug candidates with improved potency and reduced resistance.[3][7]

Part 2: The Computational Toolkit - Deciphering Electronic Architecture

Modern computational chemistry provides a powerful, non-empirical toolkit for predicting the electronic structure and properties of molecules before they are ever synthesized. This in silico approach saves considerable time and resources, allowing for the high-throughput screening of virtual compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", nodesep=0.6, ranksep=1.2]; node [shape="record", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} } Caption: Computational workflow for quinolinone electronic structure analysis.

Density Functional Theory (DFT) - The Foundation

Expertise & Experience: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules like quinolinones. It offers an optimal balance between computational cost and accuracy. The choice of functional and basis set is critical. The B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard, providing reliable geometries and electronic properties for these systems.[8][9] This combination accurately accounts for electron correlation effects, which are crucial for describing the π-conjugated systems inherent to quinolinones.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Structure Input: Build the initial 3D structure of the quinolinone derivative using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Software and Method Selection: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS. Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

-

Functional and Basis Set: Select the B3LYP functional and the 6-311++G(d,p) basis set. The ++ indicates diffuse functions on both heavy atoms and hydrogens, important for describing non-covalent interactions, while (d,p) adds polarization functions for geometric accuracy.

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface).

-

Validation: The subsequent frequency calculation validates the optimized structure. A true minimum will have zero imaginary frequencies. The output provides the final optimized coordinates and thermodynamic data.

Frontier Molecular Orbitals (FMOs) - The Epicenter of Reactivity

Expertise & Experience: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11] The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile). The LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12] This is particularly relevant in drug design, as it can indicate the molecule's propensity to participate in charge-transfer interactions with a biological target.

| Parameter | Significance | Implication for Drug Design |

| HOMO Energy | Represents the electron-donating ability. Higher energy indicates a stronger nucleophile. | Influences interactions with electrophilic sites in a protein's active site. |

| LUMO Energy | Represents the electron-accepting ability. Lower energy indicates a stronger electrophile. | Influences interactions with nucleophilic residues (e.g., Ser, Cys, His). |

| HOMO-LUMO Gap (ΔE) | Index of chemical stability and reactivity. | A smaller gap can indicate higher biological activity but also potential instability or toxicity. |

| Table 1: Key parameters derived from Frontier Molecular Orbital (FMO) analysis. |

Molecular Electrostatic Potential (MEP) - Visualizing Reactivity

Expertise & Experience: An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface.[13] It provides an intuitive guide to a molecule's charge distribution and its reactive sites.[14] Color-coding reveals regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.[15] For quinolinones, MEP maps clearly identify the electronegative oxygen of the carbonyl group and the nitrogen atom as primary sites for hydrogen bonding and electrophilic interactions, which are crucial for binding to target enzymes.[16][17]

Natural Bond Orbital (NBO) Analysis - Uncovering Intramolecular Interactions

Expertise & Experience: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs, resembling a classical Lewis structure.[18][19] This method is invaluable for quantifying charge transfer and hyperconjugative interactions within the molecule. The analysis calculates the stabilization energy (E²) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or lone pair) to an empty "acceptor" NBO (like an antibonding orbital).[20] For quinolinones, significant π → π* interactions within the aromatic system confirm the delocalization and stability of the ring structure.[8] These calculations provide a quantitative basis for understanding substituent effects on the electronic structure.

Part 3: Experimental Validation - Bridging Theory and Reality

Theoretical calculations must be anchored in experimental reality. Spectroscopic techniques provide a direct probe of the electronic transitions within a molecule, offering a critical validation checkpoint for computational models.

UV-Visible and Fluorescence Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals.[21][22] The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) is the theoretical method of choice for predicting these electronic transitions and shows excellent correlation with experimental UV-Vis spectra.[23][24][25]

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state.[26] The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecule's electronic structure and environment.[27][28] Significant fluorescence enhancement upon protonation, for example, can confirm the location of key basic sites predicted by MEP analysis.[29]

Protocol 2: Spectroscopic Analysis of a Quinolinone Derivative

-

Sample Preparation (UV-Vis): Prepare a stock solution (~1 mM) of the synthesized quinolinone in a spectroscopic-grade solvent (e.g., ethanol, DMSO). Dilute the stock to a final concentration in the micromolar range, ensuring the maximum absorbance is between 0.1 and 1.0.[27]

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm, using the pure solvent as a blank. Identify the λmax.

-

Sample Preparation (Fluorescence): Prepare a very dilute solution from the stock, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects.[27]

-

Fluorescence Measurement: Excite the sample at its λmax. Record the emission spectrum.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a known standard (e.g., quinine sulfate). Calculate the relative quantum yield using the comparative method.[27]

-

Data Correlation: Compare the experimental λmax with the value predicted by TD-DFT calculations. A strong correlation validates the chosen computational model.

Part 4: Application in Drug Development - From Theory to Therapy

The ultimate goal of studying the electronic structure of quinolinones is to facilitate the design of better drugs. Molecular docking is a key application where this theoretical knowledge is put into practice.

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", nodesep=0.5]; node [shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} } Caption: Standard workflow for a molecular docking simulation.

Molecular Docking